TG6-10-1 -

TG6-10-1

Catalog Number: EVT-284108
CAS Number:
Molecular Formula: C23H23F3N2O4
Molecular Weight: 448.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(E)-N-(2-(2-(Trifluoromethyl)-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, more commonly known as TG6-10-1 in scientific literature, is a potent and selective antagonist of the prostaglandin E2 receptor subtype EP2. [, ] It demonstrates favorable pharmacokinetic properties allowing for in vivo use, including brain permeability, making it a valuable tool for studying central nervous system diseases. [, ] TG6-10-1 is primarily utilized in preclinical research to investigate the role of the EP2 receptor in various pathological conditions and to explore its potential as a therapeutic target.

Synthesis Analysis

While the provided abstracts do not detail the specific synthesis method for TG6-10-1, they highlight that lead optimization studies led to its development, along with several other novel EP2 antagonists. [] These studies focused on improving upon the properties of a previous EP2 antagonist, TG6-10-1. The modifications aimed to enhance water solubility, brain penetration, potency, and selectivity for the EP2 receptor. []

Mechanism of Action

TG6-10-1 acts as a selective antagonist of the prostaglandin E2 receptor subtype EP2. [, , ] This means it binds to the EP2 receptor and blocks the binding of its natural ligand, prostaglandin E2 (PGE2). [, ] By inhibiting the EP2 receptor, TG6-10-1 disrupts the downstream signaling cascade initiated by PGE2, ultimately mitigating its effects. [, ] This mechanism is particularly relevant in the context of neuroinflammation and neurodegeneration, where PGE2, acting through EP2, can exacerbate neuronal damage. [, , , , ]

Applications
  • Status Epilepticus: TG6-10-1 administration in rodent models of status epilepticus (SE) resulted in reduced delayed mortality, accelerated recovery from weight loss, reduced brain inflammation, prevention of blood-brain barrier opening, and neuroprotection in the hippocampus. [] Notably, it achieved these effects without altering the acute seizure activity. [] This suggests a potential role for EP2 antagonists like TG6-10-1 as adjunctive therapy for SE, targeting the associated brain inflammation and damage. []

  • Excitotoxicity and Ischemic Injury: TG6-10-1 mitigated neuronal excitotoxicity in rat hippocampal cultures exposed to N-methyl-d-aspartate and glycine. [] Furthermore, in a mouse model of transient ischemia (stroke), post-stroke administration of TG6-10-1 reduced neurological deficits and infarct volumes while also downregulating inflammatory cytokines in the brain. [] These findings highlight the potential of EP2 inhibition as a therapeutic strategy for excitotoxic and ischemic brain injury. []

  • Glioma Treatment: Research suggests that selective EP2 antagonists, including TG6-10-1, could be effective for treating gliomas. [] While the specific mechanisms require further investigation, this finding opens up a new avenue for glioma treatment strategies. []

  • Febrile Seizures and Epileptogenesis: While TG6-10-1 did not significantly affect spike-series provoked by experimental febrile status epilepticus (eFSE) in rat pups, the research underscores the complex interplay between glial-neuronal networks in epileptogenesis. []

  • Chicken Follicle Development: Studies in chickens demonstrate that the postovulatory follicle (POF) secretes PGE2, which promotes the development of prehierarchical follicles via EP2 signaling. [] The study found that TG6-10-1, by blocking EP2, prevented the POF-stimulating effect on follicle growth. [] This highlights the role of the PGE2-EP2 pathway in avian reproductive physiology. []

Prostaglandin E2 (PGE2)

    Compound Description: PGE2 is a lipid mediator derived from the metabolism of arachidonic acid by cyclooxygenase (COX) enzymes. It plays a crucial role in various physiological and pathological processes, including inflammation, pain, fever, and neurotransmission. In the context of the provided research, PGE2, specifically its interaction with the EP2 receptor, has been implicated in exacerbating neuroinflammation and neurodegeneration in conditions like epilepsy and stroke [, , , , , , ].

TG4-155

    Compound Description: TG4-155 is a small molecule identified as a selective antagonist for the EP2 receptor. [] Its specific properties, such as potency and selectivity compared to TG6-10-1, are not detailed in the provided abstracts.

Indomethacin

    Compound Description: Indomethacin is a nonsteroidal anti-inflammatory drug (NSAID) that acts as a non-selective inhibitor of COX enzymes. By inhibiting both COX-1 and COX-2, indomethacin reduces the production of various prostaglandins, including PGE2. []

SC-58125

    Compound Description: SC-58125 is a selective COX-2 inhibitor, preventing the formation of PGE2 and other prostanoids specifically downstream of COX-2 activity. []

Properties

Product Name

TG6-10-1

IUPAC Name

(E)-N-[2-[2-(trifluoromethyl)indol-1-yl]ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Molecular Formula

C23H23F3N2O4

Molecular Weight

448.4 g/mol

InChI

InChI=1S/C23H23F3N2O4/c1-30-18-12-15(13-19(31-2)22(18)32-3)8-9-21(29)27-10-11-28-17-7-5-4-6-16(17)14-20(28)23(24,25)26/h4-9,12-14H,10-11H2,1-3H3,(H,27,29)/b9-8+

InChI Key

WUYOECAJFJFUFC-CMDGGOBGSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCN2C3=CC=CC=C3C=C2C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

TG6-10-1; TG 6-10-1; TG-6-10-1; TP6101; TP-6101; TP 6101.

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCN2C3=CC=CC=C3C=C2C(F)(F)F

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCCN2C3=CC=CC=C3C=C2C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.